JJKK 048

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

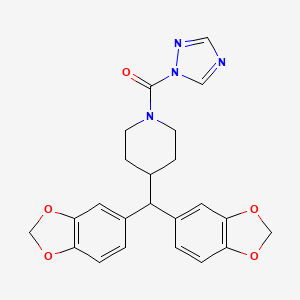

JJKK 048: is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL). This compound has gained significant attention in scientific research due to its ability to inhibit MAGL with high selectivity and potency, making it a valuable tool for studying the endocannabinoid system and its associated pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of JJKK 048 involves the preparation of piperidine triazole urea derivatives. The key steps include the formation of the triazole ring and the subsequent attachment of the piperidine moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

化学反应分析

Types of Reactions: JJKK 048 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole and piperidine moieties. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

科学研究应用

JJKK 048 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the inhibition of MAGL and its effects on lipid metabolism.

Biology: Helps in understanding the role of MAGL in various biological processes, including pain modulation and neuroinflammation.

Medicine: Investigated for its potential therapeutic applications in treating conditions such as pain, neurodegenerative disorders, and cancer.

Industry: Utilized in the development of new drugs targeting the endocannabinoid system

作用机制

JJKK 048 exerts its effects by selectively inhibiting monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG in the brain, leading to enhanced endocannabinoid signaling. This results in various physiological effects, including analgesia and anti-inflammatory responses .

相似化合物的比较

CAY10499: Another potent MAGL inhibitor but with less selectivity compared to JJKK 048.

JZL184: A well-known MAGL inhibitor with a different chemical structure but similar inhibitory effects.

KML29: A selective MAGL inhibitor with a distinct mechanism of action

Uniqueness of this compound: this compound stands out due to its ultrapotent and highly selective inhibition of MAGL. It exhibits greater selectivity over other endocannabinoid targets such as fatty acid amide hydrolase (FAAH) and alpha/beta hydrolase domain-containing protein 6 (ABHD6), making it a valuable tool for specific studies on MAGL .

生物活性

JJKK 048 is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a critical role in the metabolism of endocannabinoids and other lipid mediators. This article delves into the biological activity of this compound, including its mechanisms, effects in vivo, and relevant research findings.

- Chemical Name: 4-[Bis(1,3-benzodioxol-5-yl)methyl]-1-piperidinyl]-1H-1,2,4-triazol-1-yl-methanone

- CAS Number: 1515855-97-6

- Molecular Formula: C23H22N4O5

- Purity: ≥98%

This compound functions primarily by inhibiting the activity of MAGL. The compound exhibits an IC50 value of 0.4 nM , indicating its high potency. It shows remarkable selectivity, with over 13,000-fold selectivity for MAGL compared to fatty acid amide hydrolase (FAAH) and approximately 630-fold selectivity over alpha/beta hydrolase domain-containing protein 6 (ABHD6) .

In Vivo Studies

Research has demonstrated that this compound significantly increases the levels of 2-arachidonoylglycerol (2-AG) in the brain when administered to mice. This elevation occurs without affecting the levels of anandamide, another key endocannabinoid . The increase in 2-AG is associated with various physiological effects, particularly in pain modulation.

Analgesic Effects:

- This compound has been shown to promote analgesia in multiple pain models:

Comparative Activity Table

| Compound | IC50 (nM) | Selectivity for MAGL over FAAH | Selectivity for MAGL over ABHD6 | Analgesic Effect |

|---|---|---|---|---|

| This compound | 0.4 | >13,000 | ~630 | Yes |

| JZL184 | ~10 | Moderate | Low | Yes |

| URB597 | ~30 | Low | Not applicable | No |

Case Studies

- Study on Pain Models:

- Activity-Based Protein Profiling:

属性

IUPAC Name |

[4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSNATLUIXZPMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does JJKK048 impact epileptiform activity?

A: Research indicates that JJKK048 exhibits anticonvulsant properties. When co-administered with WWL70 (another MAGL inhibitor) prior to pentylenetetrazol (PTZ)-induced seizures in rats, JJKK048 significantly increased the latency to seizure onset and reduced the duration of epileptiform activity. [] This suggests that increasing 2-AG levels through MAGL inhibition may have a protective effect against seizures.

Q2: What is the role of JJKK048 in ABCG2 transporter-mediated drug resistance?

A: While the provided abstract doesn't offer specific details, it highlights that JJKK048 shows promise in ameliorating ABCG2 transporter-mediated regorafenib resistance in triple-negative breast cancer cells exposed to hypoxia. [] This suggests a potential role for JJKK048 and MAGL inhibition in overcoming drug resistance in certain cancer types.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。